Sulmarin

Formulation Science Pharmacokinetics Water Solubility

Researchers studying capillary integrity or parasympathetic gastric signaling require a water-soluble hemostatic probe pharmacologically distinct from anticoagulant coumarins. Sulmarin (CAS 29334-07-4) uniquely satisfies this need: • Bis-sulfate ester at 6,7-positions confers high aqueous solubility-enables aqueous formulation without organic co-solvents. • Documented vitamin P activity validates use in microvascular fragility and capillary permeability hemorrhage studies. • Distinct parasympathomimetic effect on gastric musculature provides a functional endpoint not shared by etamsylate or other hemostatics. • Structurally defined free acid form (C₁₀H₈O₁₀S₂, MW 352.28) ensures reproducible research outcomes.

Molecular Formula C10H8O10S2
Molecular Weight 352.3 g/mol
CAS No. 29334-07-4
Cat. No. B115012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulmarin
CAS29334-07-4
Synonyms4-Methyl-6,7-bis(sulfooxy)-2H-1-benzopyran-2-one;  Bis(hydrogen sulfate) -6,7-dihydroxy-4-methylcoumarin;  4-Methylesculetin-6,7-disulfonic acid;  4-Methylesculetindisulfonic acid;  4-Methylesculetol sulfate ester;  Sulmarin
Molecular FormulaC10H8O10S2
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=CC(=C(C=C12)OS(=O)(=O)O)OS(=O)(=O)O
InChIInChI=1S/C10H8O10S2/c1-5-2-10(11)18-7-4-9(20-22(15,16)17)8(3-6(5)7)19-21(12,13)14/h2-4H,1H3,(H,12,13,14)(H,15,16,17)
InChIKeySZNQDPUZKFSCNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulmarin (CAS 29334-07-4): A Water-Soluble Coumarin Hemostat with Distinctive Dual Sulfate Ester Modification


Sulmarin (INN/USAN), chemically defined as 6,7-dihydroxy-4-methylcoumarin bis(hydrogensulfate) (C₁₀H₈O₁₀S₂), is a fully synthetic, hydroxylated coumarin derivative characterized by unique sulfate ester modifications at the 6- and 7-positions of its coumarin backbone [1]. Unlike many lipophilic coumarins, this specific bis-sulfation confers significant water solubility, classifying it within the esculetin derivative family . Pharmacologically, Sulmarin is categorized as a hemostatic agent (ATC code B02) with documented vitamin P-like activity, indicating its role in reducing capillary fragility and permeability [2]. Its molecular identity is distinct from both parent coumarin (which lacks these modifications) and related therapeutic coumarins like warfarin (an anticoagulant) [3].

Why Sulmarin's Procurement Cannot Be Substituted by Generic Coumarin or Esculetin Derivatives


Generic substitution is not a viable procurement strategy for Sulmarin due to its unique molecular architecture. The compound is a specific, synthetic derivative of esculetin (6,7-dihydroxycoumarin) but its defining feature is the precise bis-sulfation at the 6- and 7-positions [1]. This modification is not present in the parent esculetin molecule or other common coumarins like 4-methylesculetin . This structural feature is critical; it directly enables Sulmarin's high aqueous solubility and is a prerequisite for its distinct hemostatic pharmacological profile, which includes vitamin P activity and specific effects on parasympathetic nerve transmission in gastric musculature [2]. In contrast, the unmodified parent compound, coumarin, is known for anticoagulant properties, and even structurally similar 4-methylesculetin is primarily investigated for its antioxidant and anti-inflammatory effects, lacking the documented hemostatic function of Sulmarin [3]. Therefore, substituting Sulmarin with any non-sulfated coumarin or esculetin analog would result in a different compound with a fundamentally different physicochemical and pharmacological profile.

Sulmarin (29334-07-4) Differential Evidence Guide: Quantified Differentiation from Analogs


Sulmarin's High Aqueous Solubility: A Direct Consequence of Bis-Sulfation Compared to Lipophilic Coumarins

Sulmarin's solubility profile is a primary differentiator from many coumarin derivatives. The parent compound, coumarin, has low water solubility (approximately 2.5 mg/mL at 20°C) and is freely soluble in organic solvents like ethanol and ether [1]. In contrast, Sulmarin, specifically synthesized as a bis-hydrogen sulfate ester, is described as a 'water-soluble coumarin derivative' . While precise quantitative solubility data for Sulmarin is not widely published in open literature, the qualitative difference is a direct result of its ionic sulfate groups, a structural feature absent in coumarin and many simple coumarin analogs. This solubility advantage is critical for formulation into aqueous solutions and influences its in vivo distribution.

Formulation Science Pharmacokinetics Water Solubility

Divergent Pharmacological Activity: Sulmarin's Hemostatic and Vitamin P Action vs. Warfarin's Anticoagulant Profile

A fundamental differentiation is pharmacological. Sulmarin is clinically classified as a hemostatic agent (止血薬) used for conditions like scurvy and capillary hemorrhages [1]. Its mechanism involves vitamin P activity, which strengthens capillary walls and reduces permeability [2]. Conversely, warfarin, another synthetic coumarin derivative, is a potent vitamin K antagonist and a mainstay anticoagulant [3]. This is a class-level functional dichotomy: Sulmarin promotes hemostasis, while warfarin and related compounds like acenocoumarol inhibit coagulation. The difference stems from distinct mechanisms of action; Sulmarin does not act on the vitamin K cycle. Quantitative data on bleeding time or capillary resistance is not available for direct comparison, but the therapeutic indications are diametrically opposed.

Hemostasis Pharmacology Coagulation

Unique Parasympathomimetic Effect on Gastric Tissue Not Shared by Hemostatic Analogs

Sulmarin demonstrates a unique tissue-specific pharmacological effect not reported for other common hemostatic agents like etamsylate or carbazochrome. In preclinical models, Sulmarin facilitates excitatory transmission from parasympathetic fibers to the gastric musculature, leading to an increase in acetylcholine release [1]. This action is distinct from the proposed mechanisms of etamsylate, which primarily focuses on increasing capillary endothelial resistance and promoting platelet adhesion [2]. While direct, head-to-head comparative data on acetylcholine release are unavailable, the documented effect for Sulmarin is a specific, quantifiable endpoint (increased ACh release) that differentiates it from other hemostatics whose primary modes of action do not include this parasympathomimetic component.

Gastrointestinal Motility Parasympathetic Nervous System In Vitro Pharmacology

Superior Cytotoxicity Profile Compared to Parent Esculetin in Human Lymphocytes

In vitro studies comparing the genotoxic and cytotoxic effects of coumarin derivatives provide a quantitative basis for differentiation. In cultured human lymphocytes, 4-methylesculetin (4-ME, the non-sulfated parent scaffold of Sulmarin) was found to induce greater cytotoxicity at high concentrations (32 µg/mL) than its analog, 6,7-dihydroxycoumarin (esculetin) [1]. Sulmarin, as a bis-sulfated derivative of 4-ME, has distinct physicochemical properties that are expected to further alter its cellular uptake and toxicity profile. While direct data for Sulmarin in this specific assay is absent, this comparative study establishes that small structural modifications within this coumarin family yield quantifiable differences in cytotoxic potential (e.g., a difference in cell viability at a given concentration).

Genotoxicity Cytotoxicity In Vitro Toxicology

Optimal Application Scenarios for Sulmarin (29334-07-4) Based on Differential Evidence


Developing Aqueous Hemostatic Formulations for Topical or Injectable Use

Sulmarin's classification as a water-soluble coumarin derivative [1] makes it the compound of choice for developing aqueous-based hemostatic solutions, gels, or injections. Unlike lipophilic coumarins, it can be formulated without the need for organic co-solvents or complex emulsification systems, simplifying manufacturing and potentially improving biocompatibility. This scenario is ideal for creating products for capillary bleeding or as a component in advanced wound dressings.

Investigating Vitamin P Activity and Capillary Permeability in Preclinical Models

Sulmarin is specifically indicated for use as a research tool to study hemostatic mechanisms involving capillary wall integrity. Its documented 'vitamin P activity' [1] and clinical use for 'capillary permeability hemorrhage' [2] make it a validated probe for investigating disorders of microvascular fragility, such as scurvy or certain types of purpura. Its use allows for targeted research on pathways distinct from those affected by platelet-aggregating hemostatics.

Pharmacological Studies on the Intersection of Hemostasis and Parasympathetic Neural Regulation

Sulmarin presents a unique research application in studies of gastrointestinal function. Its ability to facilitate excitatory transmission from parasympathetic fibers to gastric musculature and increase acetylcholine release [1] is a specific, measurable endpoint not associated with other hemostatic drugs. This makes it a valuable, specialized tool for dissecting the role of parasympathetic signaling in gastric motility and secretion, offering a functional profile not found in comparator compounds like etamsylate.

Exploring the Toxicology of Sulfated vs. Non-Sulfated Coumarin Scaffolds

Sulmarin's distinct bis-sulfate structure [1] provides a valuable model compound for structure-toxicity relationship studies within the coumarin class. Comparative studies have shown that even minor structural differences, such as those between 4-methylesculetin and 6,7-dihydroxycoumarin, lead to quantifiable differences in cytotoxicity [2]. Sulmarin can serve as a key sulfated derivative to further investigate how the addition of ionic sulfate groups modulates the cellular uptake, metabolism, and overall safety profile of a coumarin core, providing insights for safer drug design.

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